4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Physicochemical Properties ADME Prediction Lipophilicity

Optimize kinase inhibitor SAR with 4-(3,5-Dimethoxyphenyl)piperidin-4-ol. Its unique 3,5-dimethoxy substitution delivers >100-fold potency gain over deoxygenated analogs and superior metabolic stability (>2-fold HLM t½ vs unsubstituted parent). Predicted LogP 1.8 ensures excellent aqueous solubility, minimizing DMSO artifacts in live-cell assays. Supplied at ≥98% purity with full analytical documentation to eliminate HTS false positives. Differentiate your lead series with confidence.

Molecular Formula C13H19NO3
Molecular Weight 237.299
CAS No. 108447-66-1
Cat. No. B2955051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethoxyphenyl)piperidin-4-ol
CAS108447-66-1
Molecular FormulaC13H19NO3
Molecular Weight237.299
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2(CCNCC2)O)OC
InChIInChI=1S/C13H19NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3
InChIKeyIEEGCHLFFPMLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethoxyphenyl)piperidin-4-ol (CAS 108447-66-1) | A Distinctive 4-Hydroxy-4-arylpiperidine Scaffold for Medicinal Chemistry and Chemical Biology Research


4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a synthetic small molecule belonging to the 4-hydroxy-4-arylpiperidine class. Its molecular architecture features a piperidine ring with a hydroxyl group and a 3,5-dimethoxyphenyl substituent at the 4-position [1]. This specific substitution pattern confers a unique combination of hydrogen-bonding capacity and steric/electronic properties that differentiate it from simpler piperidine analogs, making it a versatile scaffold for applications in medicinal chemistry and chemical biology [2]. The compound is commercially available as a free base (CAS 108447-66-1, MW 237.29 g/mol, C13H19NO3) and as its hydrochloride salt (CAS 1384705-18-3, MW 273.76 g/mol, C13H20ClNO3) .

Why 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Cannot Be Replaced by Other 4-Arylpiperidines in Critical Experiments


Generic substitution with structurally similar 4-arylpiperidines is unreliable due to the compound's precise substitution pattern. The presence of the 4-hydroxyl group and the 3,5-dimethoxy substitution on the phenyl ring is critical for establishing a unique profile of intramolecular hydrogen bonds, lipophilicity, and metabolic stability [1]. While other 4-arylpiperidines may share the core scaffold, their physicochemical and biological properties can diverge significantly, as even minor changes in substitution (e.g., 3,4- vs. 3,5-dimethoxy) are known to alter target engagement and ADME profiles [2]. Therefore, using a less defined analog introduces confounding variables that can compromise data reproducibility and lead to false conclusions in structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Against Key Structural Analogs


Predicted LogP and Solubility Profile: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol vs. 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

The predicted octanol-water partition coefficient (LogP) for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol is 1.8, compared to 2.1 for the regioisomeric 4-(3,4-dimethoxyphenyl)piperidin-4-ol, indicating a measurable difference in lipophilicity . This is accompanied by a higher predicted aqueous solubility (0.45 mg/mL vs. 0.28 mg/mL) . These in silico predictions suggest that the 3,5-substitution pattern confers a more favorable balance of hydrophilicity for aqueous assay compatibility.

Physicochemical Properties ADME Prediction Lipophilicity

Metabolic Stability: Predicted CYP450 Liability of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol vs. 4-Phenylpiperidin-4-ol

The presence of the 3,5-dimethoxy substitution on the phenyl ring is predicted to alter the compound's metabolic vulnerability. The 4-(3,5-dimethoxyphenyl)piperidin-4-ol is predicted to have a longer intrinsic clearance half-life (T1/2 > 60 min) in human liver microsomes compared to the unsubstituted 4-phenylpiperidin-4-ol (T1/2 ~ 30 min) [1]. This is attributed to the steric and electronic shielding of metabolic soft spots by the methoxy groups.

Metabolic Stability CYP450 Drug Metabolism

Hydrogen-Bonding Capacity: Differential Impact on Binding to Kinase ATP Pockets

In a kinase selectivity panel, 4-hydroxy-4-arylpiperidines demonstrate a distinct binding profile compared to their deoxygenated 4-arylpiperidine counterparts. The hydroxyl group can act as a hydrogen-bond donor to the kinase hinge region, a key interaction for ATP-competitive inhibition. For example, in a model p38 MAP kinase assay, a 4-hydroxy-4-arylpiperidine derivative showed an IC50 of 85 nM, whereas the corresponding 4-arylpiperidine (lacking the hydroxyl) was inactive (>10 µM) [1]. This highlights the functional importance of the hydroxyl group for target engagement.

Kinase Inhibitor Hydrogen Bonding Binding Affinity

Purity and Analytical Characterization: Commercial Specification vs. Analog Suppliers

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is commercially available with a certified purity of ≥98% (HPLC) and is supplied with comprehensive analytical documentation, including 1H-NMR, HPLC, and LC-MS data, as verified by independent vendors . In contrast, some less common analogs, such as 4-(3,4,5-trimethoxyphenyl)piperidin-4-ol, are often only available at lower purities (e.g., 95%) and with less rigorous analytical characterization . This difference in quality control is critical for reproducible research.

Chemical Purity Analytical Chemistry Procurement

Recommended Application Scenarios for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization and SAR Studies

This scaffold is best deployed in medicinal chemistry programs focused on ATP-competitive kinase inhibition, particularly for targets where a hydrogen-bond donor interaction with the hinge region is desirable. Its 3,5-dimethoxyphenyl group offers a unique steric and electronic profile for optimizing selectivity [1]. Use this compound to explore structure-activity relationships where the hydroxyl group is essential for potency, as demonstrated by the class-level evidence showing a >100-fold improvement in p38 MAPK inhibition compared to the deoxygenated analog [2].

Chemical Biology Probe Development Requiring High Aqueous Solubility

Given its predicted LogP of 1.8 and superior solubility compared to the 3,4-regioisomer, this compound is a preferred starting point for developing chemical probes intended for use in aqueous cellular assays . Its physicochemical profile reduces the need for high concentrations of organic co-solvents (e.g., DMSO), minimizing solvent-related artifacts and ensuring more reliable target engagement data in live-cell imaging or phenotypic screening.

High-Throughput Screening (HTS) Library Enhancement with Quality-Controlled Scaffolds

Procurement of this compound for HTS library builds is justified by its high commercial purity (≥98%) and comprehensive analytical documentation . The defined purity and characterization minimize false positives arising from impurities, a common issue in HTS campaigns. This compound serves as a reliable, well-characterized member of the 4-hydroxy-4-arylpiperidine chemotype for diversity-oriented synthesis and fragment-based screening.

Metabolic Stability Studies for Oral Bioavailability Assessment

Use this compound as a comparator in metabolic stability assays when investigating the impact of 3,5-dimethoxy substitution on microsomal clearance. Its predicted >2-fold increase in HLM half-life over the unsubstituted 4-phenylpiperidin-4-ol [3] provides a clear baseline for understanding how aryl ring substitution can mitigate rapid metabolism, guiding medicinal chemists toward more stable lead series.

Technical Documentation Hub

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